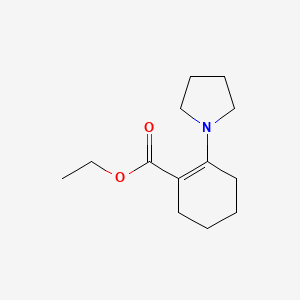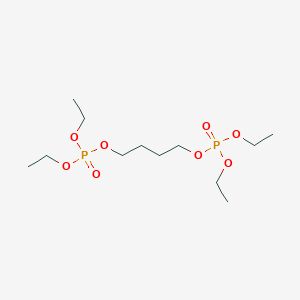
Butane-1,4-diyl tetraethyl bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diyl tetraethyl bis(phosphate) is a chemical compound with the molecular formula C12H28O8P2. It is known for its unique structure, which includes two phosphate groups attached to a butane backbone. This compound is used in various scientific and industrial applications due to its ability to act as a chelating agent and its stability under different conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl tetraethyl bis(phosphate) typically involves the reaction of butane-1,4-diol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of butane-1,4-diyl tetraethyl bis(phosphate) follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diyl tetraethyl bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphoric acid and phosphine derivatives, which have applications in different fields such as agriculture and pharmaceuticals .
Aplicaciones Científicas De Investigación
Butane-1,4-diyl tetraethyl bis(phosphate) has several scientific research applications:
Chemistry: It is used as a chelating agent to stabilize metal ions in solution.
Biology: The compound is used in the formulation of drugs to improve their stability and bioavailability.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of butane-1,4-diyl tetraethyl bis(phosphate) involves its ability to chelate metal ions. The phosphate groups bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or stabilize metal ions in solution, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethyl butane-1,4-diylbis(phosphonate): Similar in structure but with phosphonate groups instead of phosphate groups.
Tetraethyl butane-1,4-diylbis(phosphoramidate): Contains phosphoramidate groups, used in the synthesis of PROTACs.
Uniqueness
Butane-1,4-diyl tetraethyl bis(phosphate) is unique due to its specific phosphate groups, which provide distinct chelating properties and stability under various conditions. This makes it particularly useful in applications requiring metal ion stabilization and drug formulation .
Propiedades
Número CAS |
15154-41-3 |
|---|---|
Fórmula molecular |
C12H28O8P2 |
Peso molecular |
362.29 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryloxybutyl diethyl phosphate |
InChI |
InChI=1S/C12H28O8P2/c1-5-15-21(13,16-6-2)19-11-9-10-12-20-22(14,17-7-3)18-8-4/h5-12H2,1-4H3 |
Clave InChI |
PWBCQKPSWDBDCC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCCCCOP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



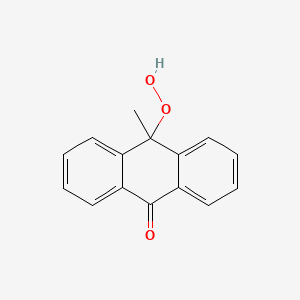



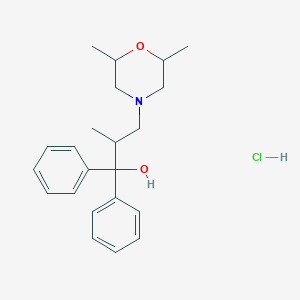
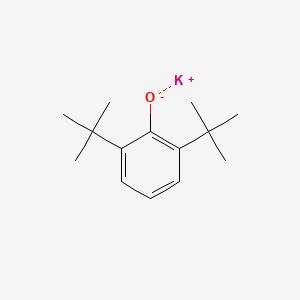
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)
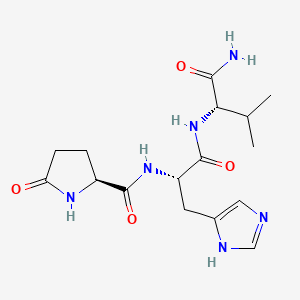
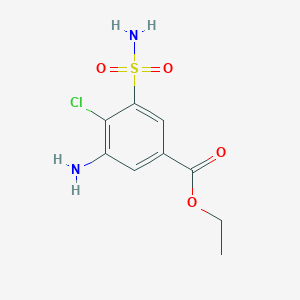
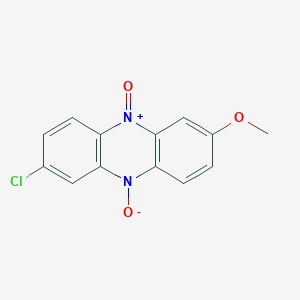
![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)

